5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains a five-membered ring with one oxygen atom, two nitrogen atoms, and a sulfur atom. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the fluorophenyl group enhances its chemical stability and biological activity.
Preparation Methods
The synthesis of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluorobenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiol group to a sulfide using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The anticancer effects are believed to result from the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity compared to other oxadiazole derivatives. Similar compounds include:
5-Phenyl-1,3,4-oxadiazole-2-thiol: Lacks the fluorine atom, resulting in different reactivity and biological properties.
5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: Contains a chlorine atom instead of fluorine, which affects its chemical behavior and applications.
Properties
IUPAC Name |
5-(2-fluorophenyl)-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2OS/c9-6-4-2-1-3-5(6)7-10-11-8(13)12-7/h1-4H,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXFULJIZLNGII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)O2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001239329 |
Source
|
Record name | 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001239329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108413-51-0 |
Source
|
Record name | 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108413-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001239329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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